1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one
Description
1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one is a fluorinated aromatic ketone featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an acetyl (-COCH₃) group at the 3-position. The trifluoromethyl group enhances the compound's electron-withdrawing properties and metabolic stability, making it valuable in medicinal chemistry and material science. Its synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions, as inferred from analogous thiophene derivatives in the literature . The compound is cataloged under EN300-640667 and is commercially available for research purposes .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)thiophen-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIGUKKDXUQGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one typically involves the introduction of a trifluoromethyl group to a thiophene ring followed by the addition of an ethanone group. One common method involves the reaction of 5-(trifluoromethyl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one can be contextualized by comparing it to related compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparison of Key Structural Analogues
Key Observations
Electronic Effects: The trifluoromethyl group in this compound significantly lowers the electron density of the thiophene ring compared to non-fluorinated analogues like 1-(thiophen-3-yl)ethan-1-one, enhancing electrophilic reactivity . Replacement of -CF₃ with -NH₂ (as in 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one) increases basicity and hydrogen-bonding capacity, favoring interactions with biological targets .
Steric and Lipophilic Profiles :
- The bulkier -CF₃ group in the target compound improves metabolic stability compared to smaller substituents (e.g., -CH₃ in 1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one ) .
- The thiophene ring contributes to π-stacking interactions in materials science, whereas benzene analogues (e.g., 1-[4-(Trifluoromethyl)phenyl]ethan-1-one ) exhibit higher volatility .
Synthetic Accessibility: The target compound is synthesized via methods similar to 1-(thiophen-3-yl)ethan-1-one, but requires specialized fluorinated reagents, increasing production costs . Derivatives with complex substituents (e.g., 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one) often require multi-step purifications, reducing yields .
Applications: this compound is prioritized in drug discovery for its balanced lipophilicity (logP ~2.5) and resistance to oxidative metabolism . Non-fluorinated analogues like 1-(thiophen-3-yl)ethan-1-one are more commonly used as NMR standards or intermediates due to lower cost .
Research Findings and Trends
- Medicinal Chemistry : The trifluoromethyl-thiophene scaffold is being explored for kinase inhibitors, leveraging its ability to occupy hydrophobic enzyme pockets .
- Material Science : Derivatives with electron-deficient thiophene rings are used in organic semiconductors, though fluorine-free variants remain dominant due to cost .
- Synthetic Challenges : Positional isomerism (e.g., 2-yl vs. 3-yl substitution) impacts reactivity; computational modeling is increasingly used to predict optimal substitution patterns .
Biological Activity
1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-one, a compound characterized by its trifluoromethyl group and thiophene ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Structure
The molecular formula of this compound is C7H5F3OS. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes.
Synthesis Methods
The synthesis typically involves the reaction of 5-(trifluoromethyl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is performed under anhydrous conditions to prevent hydrolysis, yielding the desired ethanone derivative.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest:
- Antibacterial Activity : The compound shows effectiveness against various bacterial strains. For instance, it has demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, making it a candidate for further development in treating bacterial infections .
- Antifungal Effects : In addition to antibacterial properties, this compound has shown potential antifungal activity against certain strains, surpassing traditional antifungal agents like fluconazole .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Cell Membrane Penetration : The lipophilic nature of the trifluoromethyl group allows for efficient penetration into cell membranes.
- Enzyme Interaction : Once inside the cell, the compound may interact with various enzymes and receptors, leading to modulation of their activities. This could involve pathways related to oxidative stress and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Properties |
|---|---|---|
| Thiophene | C4H4S | Basic thiophene structure without substitutions |
| 5-(Trifluoromethyl)thiophene | C5H4F3S | Contains trifluoromethyl but lacks ethanone |
| 1-(Thiophen-3-yl)ethan-1-one | C7H6OS | Contains ethanone but lacks trifluoromethyl |
The unique combination of both trifluoromethyl and ethanone groups in this compound contributes to its distinct chemical stability and biological activity .
Case Studies and Research Findings
Recent studies have highlighted specific cases where this compound has been tested:
- Antimicrobial Testing : In a study evaluating various derivatives for antimicrobial activity, this compound exhibited MIC values indicating strong antibacterial effects against Gram-positive bacteria .
- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation, suggesting a potential role in managing inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
